molecular formula C9H8F3NO2 B8524208 2-(2,3,4-Trifluoroanilino)propionic acid

2-(2,3,4-Trifluoroanilino)propionic acid

Cat. No.: B8524208
M. Wt: 219.16 g/mol
InChI Key: BLWNMSFNFCTGAK-UHFFFAOYSA-N
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Description

2-(2,3,4-Trifluoroanilino)propionic acid is a fluorinated aromatic amine derivative of propionic acid. Its structure features a propionic acid backbone substituted with a 2,3,4-trifluoroanilino group, which confers unique electronic and steric properties due to the electron-withdrawing fluorine atoms.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2-(2,3,4-trifluoroanilino)propanoic acid

InChI

InChI=1S/C9H8F3NO2/c1-4(9(14)15)13-6-3-2-5(10)7(11)8(6)12/h2-4,13H,1H3,(H,14,15)

InChI Key

BLWNMSFNFCTGAK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=C(C(=C(C=C1)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2,3,4-trifluoroanilino)propionic acid with key analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight CAS RN Key Substituents Notable Properties/Applications
This compound C₉H₇F₃NO₂ 218.15 (est.) Not provided 2,3,4-Trifluoroanilino group Potential pharmaceutical applications
3-(3,5-Difluorophenyl)propionic acid C₉H₈F₂O₂ 198.16 1958125-88-6 3,5-Difluorophenyl group Higher similarity (0.70) to target
3-(2-Trifluoromethylphenyl)propionic acid C₁₀H₉F₃O₂ 218.17 94022-99-8 2-Trifluoromethylphenyl group >98% purity (HPLC), commercial availability
2-(2,4,5-Trichlorophenoxy)propionic acid C₉H₇Cl₃O₃ 269.50 93-72-1 2,4,5-Trichlorophenoxy group Herbicide (2,4,5-T analog), mp 177–181°C
3-(3,5-Dichloroanilinocarbonyl)propionic acid C₁₀H₈Cl₂N₂O₃ 291.09 Not provided 3,5-Dichloroanilinocarbonyl group Used in metal complexation studies

Key Observations :

  • Fluorine vs. For example, 2-(2,4,5-Trichlorophenoxy)propionic acid is a solid (mp 177–181°C) used as an herbicide, whereas fluorinated analogs may prioritize pharmaceutical applications due to improved metabolic stability .
  • Substituent Position: The position of fluorine atoms significantly impacts bioactivity.

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